molecular formula C18H16BrCl2N3O B5153387 1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide

1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide

Cat. No.: B5153387
M. Wt: 441.1 g/mol
InChI Key: BVFZTVBRXUHSKS-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and various benzimidazole precursors. The reaction conditions may involve:

    Condensation reactions: Combining the aniline derivative with benzimidazole under acidic or basic conditions.

    Alkylation: Introducing the prop-2-enyl group using alkylating agents.

    Hydrobromide formation: Treating the final product with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and yield.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-2-(2-imino-3-methylbenzimidazol-1-yl)ethanone
  • 1-(3,4-dichlorophenyl)-2-(2-imino-3-ethylbenzimidazol-1-yl)ethanone

Uniqueness

1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide is unique due to its specific structural features, such as the prop-2-enyl group and the hydrobromide salt form. These features may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O.BrH/c1-2-9-22-15-5-3-4-6-16(15)23(18(22)21)11-17(24)12-7-8-13(19)14(20)10-12;/h2-8,10,21H,1,9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZTVBRXUHSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC(=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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